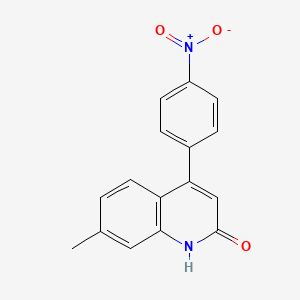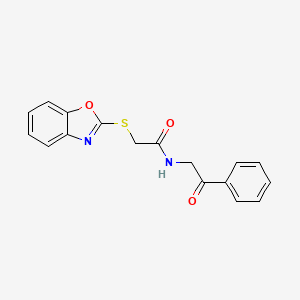
2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoxazole, a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The synthesis of this compound involves the reaction of 2-mercaptobenzoxazole with N-(2-oxo-2-phenylethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The chemical compound 2-(1,3-Benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide has been explored for its potential in synthesizing novel derivatives with significant antimicrobial activity. A study by Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives, including compounds with structures related to 2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide. These compounds showed good antimicrobial activity, with specific derivatives exhibiting high activity against various strains. The study highlighted the potential of these compounds in developing new antimicrobial agents, underpinned by computational calculations that provided insights into their reactivity and mechanism of action (Fahim & Ismael, 2019).
Antitumor Activity and Molecular Docking Study
Research by Al-Suwaidan et al. (2016) explored the antitumor potential of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally similar to 2-(1,3-Benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide. This study demonstrated broad-spectrum antitumor activity in vitro, indicating the promise of these compounds in cancer therapy. Molecular docking studies were conducted to understand their mechanism of action, particularly through inhibition of specific kinases involved in tumor growth (Al-Suwaidan et al., 2016).
Evaluation of Anticancer Activity
Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing structures akin to 2-(1,3-benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide, and evaluated their antitumor activity. The study highlighted compounds with considerable anticancer activity against selected cancer cell lines, underscoring the therapeutic potential of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Synthesis, Structure, and Biological Activities
Another study conducted by Liu et al. (2005) focused on the synthesis of novel triazole compounds containing thioamide groups, related to the chemical structure of interest. These compounds exhibited antifungal and plant growth regulating activities, indicating their potential in agriculture and antifungal drug development (Liu et al., 2005).
Theoretical Investigation and Computational Studies
Fahim and Ismael (2021) also carried out a theoretical investigation of some antimalarial sulfonamides, aiming to utilize computational calculations and molecular docking studies for identifying potential COVID-19 drugs. This research underscores the versatility of compounds related to 2-(1,3-Benzoxazol-2-ylthio)-N-(2-oxo-2-phenylethyl)acetamide in addressing current global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenacylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-14(12-6-2-1-3-7-12)10-18-16(21)11-23-17-19-13-8-4-5-9-15(13)22-17/h1-9H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBPWVNBQIZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylsulfanyl)-N-(2-oxo-2-phenyl-ethyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)
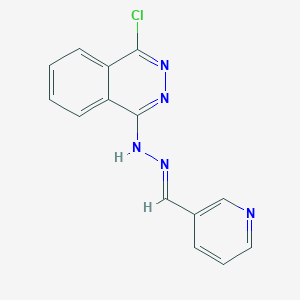
![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)
![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
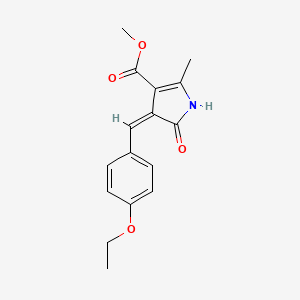
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

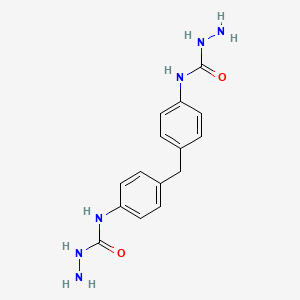
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)
